molecular formula C14H18ClN3O3 B2884617 N1-(2-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 341006-68-6

N1-(2-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No. B2884617
M. Wt: 311.77
InChI Key: ACPUEGGBTFEFEZ-UHFFFAOYSA-N
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Description

“N1-(2-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide” is a chemical compound with the linear formula C13H18ClN3O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis and Chemical Properties

N1-(2-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide and related compounds have been studied for their unique synthetic routes and chemical properties. For instance, Mamedov et al. (2016) developed a novel synthetic approach for the synthesis of di- and mono-oxalamides, showcasing a method that could potentially apply to the synthesis of compounds like N1-(2-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide. This process involves the classical Meinwald rearrangement and offers a high-yielding, operationally simple method for producing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Molecular Docking and Drug Discovery

In the realm of drug discovery, the compound's structure has been utilized to explore its interaction with biological receptors. Navarrete-Vázquez et al. (2016) investigated a compound with a similar structure for its high affinity towards σ1 receptors, demonstrating significant selectivity and potential for treating inflammatory pain through molecular docking studies (Navarrete-Vázquez et al., 2016).

Materials Science and Electrochemistry

The compound's derivatives have been applied in materials science, particularly in the development of electrochemiluminescent materials. Liu et al. (2010) described the immobilization of a ruthenium(II) complex on carbon fibers for electrochemiluminescence, a technique that could potentially be adapted for sensors and devices using compounds like N1-(2-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide (Liu et al., 2010).

properties

IUPAC Name

N'-(2-chlorophenyl)-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3/c15-11-3-1-2-4-12(11)17-14(20)13(19)16-5-6-18-7-9-21-10-8-18/h1-4H,5-10H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPUEGGBTFEFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide

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